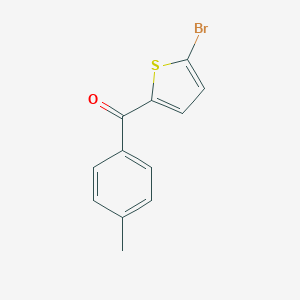

(5-Bromo-2-thienyl)(4-methylphenyl)methanone

Description

Properties

IUPAC Name |

(5-bromothiophen-2-yl)-(4-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrOS/c1-8-2-4-9(5-3-8)12(14)10-6-7-11(13)15-10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGUQOSHVWCWTMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CC=C(S2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acyl Chloride Intermediate Preparation

The synthesis begins with the preparation of 5-bromo-2-thiophenecarbonyl chloride. As demonstrated in CN111099975A, 5-bromo-2-chlorobenzoic acid reacts with thionyl chloride (SOCl₂) under solvent-free conditions with catalytic dimethylformamide (DMF) to yield the corresponding acyl chloride. Adapting this method, 5-bromo-2-thiophenecarboxylic acid can be treated with SOCl₂ at reflux (70–80°C) for 2–3 hours, achieving near-quantitative conversion. Excess SOCl₂ is removed via evaporation under reduced pressure, yielding the acyl chloride as a pale-yellow liquid.

Acylation of 4-Methylbenzene

The acyl chloride is then reacted with 4-methylbenzene (toluene) in the presence of a Lewis acid. Traditional methods use AlCl₃ in dichloromethane (DCM) at 0–5°C to minimize side reactions. However, CN111099975A introduces a modified approach using silica gel-loaded AlCl₃, which enhances surface area and reaction efficiency. This heterogeneous catalyst allows for milder conditions (25–30°C) and reduces wastewater generation by eliminating aqueous workup steps.

Reaction Conditions:

Challenges and Optimizations

-

Regioselectivity: Thiophene’s lower reactivity compared to benzene necessitates longer reaction times (6–8 hours).

-

Byproducts: Over-acylation and isomer formation are mitigated by controlled stoichiometry (1:1 acyl chloride:toluene).

-

Purification: Recrystallization from ethanol-water (3:1) yields >99% purity.

Suzuki-Miyaura Cross-Coupling: A Modern Alternative

Suzuki-Miyaura coupling offers a regioselective route to construct the carbon-carbon bond between the thiophene and benzene rings. This method is particularly advantageous for introducing functional groups without harsh acidic conditions.

Boronic Acid Synthesis

The thiophene component, 5-bromo-2-thienylboronic acid, is prepared via Miyaura borylation. In CN104311532A, 5-bromothiophene-2-boronic acid is synthesized by treating 2-bromothiophene with bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂ and potassium acetate.

Reaction Conditions:

Coupling with 4-Methylbenzoyl Chloride

The boronic acid is coupled with 4-methylbenzoyl chloride using a palladium catalyst. CN104311532A employs tris(dibenzylideneacetone)dipalladium (Pd₂(dba)₃) with tricyclohexylphosphine (PCy₃) and potassium carbonate (K₂CO₃) in toluene at 60–90°C.

Reaction Conditions:

Advantages Over Friedel-Crafts

-

Functional Group Tolerance: Bromine remains intact during coupling.

-

Scalability: Ligand-free conditions reduce costs for industrial production.

Comparative Analysis of Methodologies

| Parameter | Friedel-Crafts Acylation | Suzuki-Miyaura Coupling |

|---|---|---|

| Yield | 78–82% | 75–80% |

| Reaction Time | 6–8 hours | 2–3 hours |

| Catalyst Cost | Low (AlCl₃) | High (Pd catalysts) |

| Byproducts | Isomers, over-acylation | Homocoupling |

| Purification | Recrystallization | Column chromatography |

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2-thienyl)(4-methylphenyl)methanone undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: Reduction of the carbonyl group can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., sodium hydride), solvents (e.g., DMF, THF).

Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., dichloromethane).

Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., ethanol, THF).

Major Products

Substitution: Substituted thiophene derivatives.

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols, hydrocarbons.

Scientific Research Applications

Synthetic Route Overview

| Step | Description |

|---|---|

| 1 | Conversion of 5-bromo-2-thiophenecarboxylic acid to its acid chloride using thionyl chloride. |

| 2 | Reaction with 4-methylphenylmagnesium bromide to form the desired ketone. |

| 3 | Acidification to isolate the final product. |

Medicinal Chemistry

One of the most significant applications of (5-Bromo-2-thienyl)(4-methylphenyl)methanone is its role as an intermediate in the synthesis of pharmaceuticals. Notably, it is involved in the development of sodium-glucose cotransporter 2 (SGLT2) inhibitors, which are crucial in treating type 2 diabetes. The mechanism involves inhibiting glucose reabsorption in the kidneys, thereby promoting glucose excretion.

Case Study: Canagliflozin Synthesis

- Relevance : Canagliflozin is an SGLT2 inhibitor derived from this compound.

- Mechanism : Inhibition of SGLT2 leads to reduced blood glucose levels.

- Impact : Provides therapeutic benefits for diabetes management.

Material Science

In material science, this compound serves as a building block for developing new materials with unique properties. Its structural characteristics allow it to participate in various chemical reactions that can lead to innovative material formulations.

| Application Area | Description |

|---|---|

| Polymer Chemistry | Used as a monomer in polymer synthesis. |

| Organic Electronics | Potential applications in organic light-emitting diodes (OLEDs). |

Industrial Applications

The compound's unique chemical structure makes it valuable in industrial settings for producing fine chemicals and pharmaceuticals. Its ability to undergo various chemical transformations allows for the synthesis of complex molecules that are essential in drug development.

Pharmaceutical Manufacturing

In pharmaceutical manufacturing, this compound is utilized for:

- Drug Development : As an intermediate for synthesizing various drug candidates.

- Chemical Synthesis : Facilitating reactions that lead to biologically active compounds.

Mechanism of Action

The mechanism of action of (5-Bromo-2-thienyl)(4-methylphenyl)methanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific biological activity being investigated .

Comparison with Similar Compounds

Structural Analogues and Their Physicochemical Properties

The following table compares (5-Bromo-2-thienyl)(4-methylphenyl)methanone with structurally related methanone derivatives:

| Compound Name | Substituents | Melting Point (°C) | IR (C=O stretch, cm⁻¹) | Key Spectral Features (¹H NMR) | Reference |

|---|---|---|---|---|---|

| This compound | Thienyl (Br), 4-methylphenyl | Not reported | ~1670 (estimated) | δ 7.2–7.8 (aromatic protons) | |

| 2-Bromo-5-methoxyphenyl(4-chlorophenyl)methanone | Bromomethoxyphenyl, 4-chlorophenyl | 76–78 | 1668 | δ 3.81 (OCH₃), 7.44–7.76 (aryl protons) | |

| (5-Bromo-2-methoxyphenyl)(4-ethylcyclohexyl)methanone | Bromomethoxyphenyl, 4-ethylcyclohexyl | Not reported | Not reported | Crystallographic data via SHELXL refinement | |

| 4-Amino-2-(phenylamino)-5-thiazolylmethanone | Thiazolyl, hindered phenolic | Not reported | Not reported | Bioactive (IC₅₀ α-glucosidase: 117 µM) | |

| (5-Bromo-2-iodophenyl)(4-ethoxyphenyl)methanone | Bromoiodophenyl, 4-ethoxyphenyl | Not reported | Not reported | Patent example for extended halogen substitution |

Key Observations :

- Electronic Effects: Bromine and methoxy substituents (as in ) lower electron density at the carbonyl group, slightly red-shifting the IR C=O stretch compared to non-electron-withdrawing groups.

- Lipophilicity : The 4-methylphenyl group in the target compound enhances hydrophobicity relative to chlorophenyl or ethoxyphenyl analogues .

Crystallographic and Computational Insights

- Structural Analysis : Crystallographic data for analogues (e.g., ) were refined using SHELXL , indicating a preference for planar carbonyl geometries. The 4-methylphenyl group may induce steric hindrance, affecting packing efficiency.

- In Silico Predictions: Computational studies on related compounds (e.g., imidazolyl-methanones in ) highlight the role of substituents in modulating electronic properties and binding affinities.

Biological Activity

(5-Bromo-2-thienyl)(4-methylphenyl)methanone is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological properties, synthesis, and potential applications, supported by relevant research findings.

Chemical Structure and Properties

The compound features a thienyl group substituted with a bromine atom at the 5-position and a methylphenyl moiety. Its molecular formula is C12H11BrOS, with a molecular weight of approximately 273.17 g/mol. The presence of the methanone functional group enhances its reactivity, making it a suitable candidate for various biological applications.

Antidiabetic Properties

Recent studies have highlighted the potential of this compound as an antidiabetic agent . It serves as a precursor in the synthesis of sodium-dependent glucose co-transporter 2 (SGLT2) inhibitors, which are used in the management of type 2 diabetes mellitus. Preliminary data suggest that this compound may effectively lower blood glucose levels by inhibiting glucose reabsorption in the kidneys.

Anti-inflammatory Effects

Emerging evidence indicates that this compound may possess anti-inflammatory properties . The compound's ability to inhibit certain cytochrome P450 enzymes could lead to reduced inflammation through modulation of metabolic pathways involved in inflammatory responses.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The synthetic route generally includes:

- Bromination of 2-thiophenecarboxaldehyde.

- Formation of the methanone through reaction with 4-methylbenzoyl chloride.

- Purification and characterization using spectroscopic methods such as NMR and mass spectrometry.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is presented below:

| Compound Name | Structural Features | Biological Activity | Similarity Index |

|---|---|---|---|

| (5-Chloro-2-thienyl)(3-methylphenyl)methanone | Chlorine substituent instead of bromine | Antimicrobial | 0.85 |

| (5-Bromo-2-fluorobenzyl)benzo[b]thiophene | Fluorine substituent; different ring structure | Antidiabetic | 0.90 |

| (4-Methylthienyl)(3-bromophenyl)methanone | Different thienyl position; bromine on phenyl | Anticancer | 0.80 |

| (5-Bromo-2-thienyl)(5-(4-fluorophenyl)thiophen-2-yl)methanone | Additional thiophene ring | Antidiabetic | 0.75 |

This table illustrates how the unique combination of bromine and thienyl groups in this compound influences its biological properties compared to similar compounds.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

- Antimicrobial Screening : A study on novel thienyl derivatives demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting that similar structures could be explored for their antimicrobial potential .

- Antidiabetic Research : The role of SGLT2 inhibitors in diabetes management has been extensively documented, with compounds similar to this compound showing promising results in lowering blood glucose levels through renal mechanisms.

- Inflammation Studies : Research on cytochrome P450 inhibitors has indicated that certain thienyl compounds can modulate inflammatory pathways, warranting further investigation into the anti-inflammatory effects of this compound.

Q & A

Q. What are the optimal synthetic routes for (5-Bromo-2-thienyl)(4-methylphenyl)methanone, considering bromine's reactivity?

The synthesis typically involves Friedel-Crafts acylation or cross-coupling reactions. For brominated thienyl derivatives, a regioselective bromination step at the 5-position of the thiophene ring is critical. Evidence from analogous compounds suggests using alkylating agents like 2-bromo-1-(4-methoxyphenyl)ethanone under controlled conditions to avoid side reactions (e.g., over-alkylation). Post-synthesis, column chromatography (silica gel, hexane/ethyl acetate) ensures purity . For bromine stability, inert atmospheres (N₂/Ar) are recommended to prevent debromination .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key data should be expected?

- ¹H/¹³C NMR : Key peaks include aromatic protons (δ 6.8–7.5 ppm for thienyl and methylphenyl groups) and the methanone carbonyl (δ ~190 ppm in ¹³C NMR).

- Mass Spectrometry (EI-MS) : Expect molecular ion peaks at m/z corresponding to C₁₂H₉BrOS (exact mass ~288.96) with isotopic patterns confirming bromine .

- IR Spectroscopy : Strong carbonyl stretch (~1650–1700 cm⁻¹) and C-Br absorption (~500–600 cm⁻¹) .

Q. What purification methods are recommended to achieve high purity?

Recrystallization using ethanol/water mixtures or toluene is effective for removing unreacted precursors. For trace impurities, preparative HPLC with a C18 column (MeOH/H₂O mobile phase) provides >95% purity, as validated for structurally similar methanones .

Q. Are there known biological activities associated with this compound or its analogs?

Analogous brominated methanones exhibit cytotoxic activity by disrupting microtubule assembly (e.g., phenstatin derivatives). While specific data for this compound is limited, in vitro assays (MTT, apoptosis markers) are recommended to evaluate its bioactivity .

Advanced Research Questions

Q. How can X-ray crystallography determine the molecular geometry of this compound?

Single-crystal X-ray diffraction using SHELXL (for refinement) and ORTEP-3 (for visualization) resolves bond lengths and angles. For example, the C-Br bond length (~1.89–1.92 Å) and thienyl-methanone dihedral angle (~10–15°) are critical for confirming regiochemistry. Data collection at low temperature (100 K) minimizes thermal motion artifacts .

Q. How does the bromine substituent influence the electronic properties of the thienyl ring?

Bromine’s electron-withdrawing effect increases the thienyl ring’s electrophilicity, as shown by DFT calculations on similar compounds. This enhances reactivity in nucleophilic aromatic substitution (e.g., Suzuki coupling at the 2-position). Cyclic voltammetry reveals a reduced HOMO-LUMO gap (~3.2 eV), supporting its utility in optoelectronic materials .

Q. What computational methods (e.g., DFT) predict this compound’s properties or reaction pathways?

Density Functional Theory (B3LYP/6-311+G**) calculates optimized geometries, electrostatic potentials, and Fukui indices to predict reactive sites. For instance, the 5-bromo position shows high electrophilicity, aligning with experimental bromination trends. MD simulations (AMBER force field) model solvation effects in biological systems .

Q. What insights do crystallographic data provide about the compound’s stability?

Short intermolecular contacts (e.g., C-H···O interactions at ~2.7 Å) stabilize the crystal lattice, reducing thermal degradation. Torsional angles >30° between the thienyl and methylphenyl groups indicate conformational flexibility, which may influence solubility and melting points .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.